molecular formula C19H23N3O2 B15080361 2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol

2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol

Cat. No.: B15080361
M. Wt: 325.4 g/mol
InChI Key: IOCOXTBWILMNFL-XSFVSMFZSA-N
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Description

2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and an imine linkage to a methoxyphenol moiety. Its molecular formula is C19H23N3O2, and it has a molecular weight of 325.414 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine linkage and phenolic group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through binding to active sites and altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the benzyl-substituted piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C19H23N3O2/c1-24-18-9-5-8-17(19(18)23)14-20-22-12-10-21(11-13-22)15-16-6-3-2-4-7-16/h2-9,14,23H,10-13,15H2,1H3/b20-14+

InChI Key

IOCOXTBWILMNFL-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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